molecular formula C14H11N B1602407 2-ethenyl-9H-carbazole CAS No. 55447-28-4

2-ethenyl-9H-carbazole

Cat. No.: B1602407
CAS No.: 55447-28-4
M. Wt: 193.24 g/mol
InChI Key: JJEJACZBVVTDIH-UHFFFAOYSA-N
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Description

2-ethenyl-9H-carbazole is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

55447-28-4

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethenyl-9H-carbazole

InChI

InChI=1S/C14H11N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h2-9,15H,1H2

InChI Key

JJEJACZBVVTDIH-UHFFFAOYSA-N

SMILES

C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2

Canonical SMILES

C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The monomer of this polymer is synthesized in accord with the procedures described by Hyde, Kricke and Ledwith in Polymers 14, 124 (1973). According to their method, a mixture of 24 grams 2-acetyl carbazole and 40 gram aluminum isopropoxide in 75 milliliters of xylene is heated to boiling under reflux conditions. Such heating is continued for three hours, during which time acetone forms within the mixture and is removed therefrom by distillation. Upon cooling, particulates (principally aluminum isopropoxide) are removed from the mixture by filtration and the filtrate collected in water. Upon standing, the xylene and aqueous layers separate, whereupon the xylene is drawn off and the aqueous layer subsequently extracted with three 60 milliliter portions of ether. The combined extracts are washed with water and dried over anhydrous magnesium sulfate (MgSO4 /NaOH). Evaporation of the ether yields 2-vinylcarbazole monomer.
[Compound]
Name
Polymers 14
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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24 g
Type
reactant
Reaction Step Two
Name
aluminum isopropoxide
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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